molecular formula C17H18N2O4 B13212520 Diethyl 4-(2-aminophenyl)pyridine-3,5-dicarboxylate

Diethyl 4-(2-aminophenyl)pyridine-3,5-dicarboxylate

Cat. No.: B13212520
M. Wt: 314.34 g/mol
InChI Key: HCFSVXFPEKWOGD-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

3,5-Diethyl 4-(2-aminophenyl)pyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3,5-diethyl 4-(2-aminophenyl)pyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Diethyl 4-(2-aminophenyl)pyridine-3,5-dicarboxylate is unique due to its specific substitution pattern and the presence of both diethyl and aminophenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

Diethyl 4-(2-aminophenyl)pyridine-3,5-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C17H18N2O4
  • Molecular Weight : 314.34 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CCOC(=O)C1=CN=CC(=C1C2=CC=CC=C2N)C(=O)OCC

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been shown to modulate the activity of certain proteins involved in cellular signaling pathways, which can lead to diverse biological effects such as:

  • Inhibition of Enzymatic Activity : The compound has demonstrated potential as an inhibitor for specific enzymes like JMJD5 and AspH, which are involved in post-translational modifications of proteins. This inhibition can affect cellular processes such as gene expression and cell proliferation .
  • Anticancer Properties : Preliminary studies suggest that derivatives of pyridine dicarboxylates exhibit cytotoxic effects on cancer cell lines. The structure-activity relationship (SAR) indicates that modifications can enhance selectivity and potency against cancer cells .

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of this compound and related compounds.

Study Biological Activity IC50 (µM) Target
Study 1JMJD5 Inhibition17.9JMJD5
Study 2AspH Inhibition~20AspH
Study 3Cytotoxicity in Cancer Cells<10Various Cancer Cell Lines

Case Studies

  • JMJD5 Inhibition : A study investigated the inhibitory effects of this compound on JMJD5 using a solid-phase extraction coupled to mass spectrometry (SPE-MS) assay. The compound exhibited a moderate inhibitory effect with an IC50 value around 17.9 µM, indicating its potential as a lead compound for further development in targeting this enzyme .
  • Anticancer Activity : Another research effort focused on the cytotoxic effects of pyridine derivatives on various cancer cell lines. The results showed that certain derivatives displayed significant cytotoxicity with IC50 values below 10 µM, suggesting that structural modifications could enhance their therapeutic potential against cancer .

Properties

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

diethyl 4-(2-aminophenyl)pyridine-3,5-dicarboxylate

InChI

InChI=1S/C17H18N2O4/c1-3-22-16(20)12-9-19-10-13(17(21)23-4-2)15(12)11-7-5-6-8-14(11)18/h5-10H,3-4,18H2,1-2H3

InChI Key

HCFSVXFPEKWOGD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=CC(=C1C2=CC=CC=C2N)C(=O)OCC

Origin of Product

United States

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